molecular formula C8H7ClN4O2 B13201028 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13201028
M. Wt: 226.62 g/mol
InChI Key: UKXXVHNHIRFRGO-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Chemical Reactions Analysis

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It shows promise as a lead compound for the development of new therapeutic agents due to its biological activity.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity. The chloro and ethyl groups can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3

InChI Key

UKXXVHNHIRFRGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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